

Precision Characterization of 5-Iodopentyl Acetate: A Comparative ^1H NMR Guide

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Compound of Interest

Compound Name: 5-Iodopentyl acetate

Cat. No.: B8655509

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Executive Summary: The Target Signal

For researchers synthesizing or utilizing **5-iodopentyl acetate** (e.g., as a linker in PROTACs or alkylating agent), the definitive confirmation of structural integrity lies in the iodomethyl methylene (

) signal.

- Target Chemical Shift: 3.19 ppm (0.02 ppm)
- Multiplicity: Triplet ()
- Coupling Constant (): ~ 7.0 Hz
- Key Diagnostic: This signal is significantly upfield (shielded) relative to its bromo- and chloro-analogs, a counter-intuitive trend driven by the "Heavy Atom Effect" of iodine.

Comparative Analysis: Validating the Signal

To ensure unambiguous assignment, the observed shift must be compared against alternative halogenated precursors and theoretical baselines.

A. The "Heavy Atom" Shielding Trend

Unlike lighter halogens where chemical shift correlates strictly with electronegativity (Cl > Br > I), alkyl iodides exhibit an "upfield shift" due to the high polarizability and diamagnetic shielding of the large iodine electron cloud.

Table 1: Comparative Chemical Shifts of 5-Substituted Pentyl Acetates (in

| Functional Group () | Electronegativity () | () Signal | Multiplicity | Status |
|----------------------|-----------------------|------------|--------------|----------------------|
| Iodide () | 2.66 | 3.19 ppm | Triplet | Target Product |
| Bromide () | 2.96 | 3.40 ppm | Triplet | Common Precursor |
| Chloride () | 3.16 | 3.53 ppm | Triplet | Precursor/Impurity |
| Alcohol () | 3.44 | 3.65 ppm | Triplet | Hydrolysis Byproduct |
| Ester () | - | 4.06 ppm | Triplet | Distal Moiety (C1) |

Note: The distal ester signal (

) remains constant at ~4.06 ppm across all analogs, serving as an internal reference anchor.

B. Solvent Effects

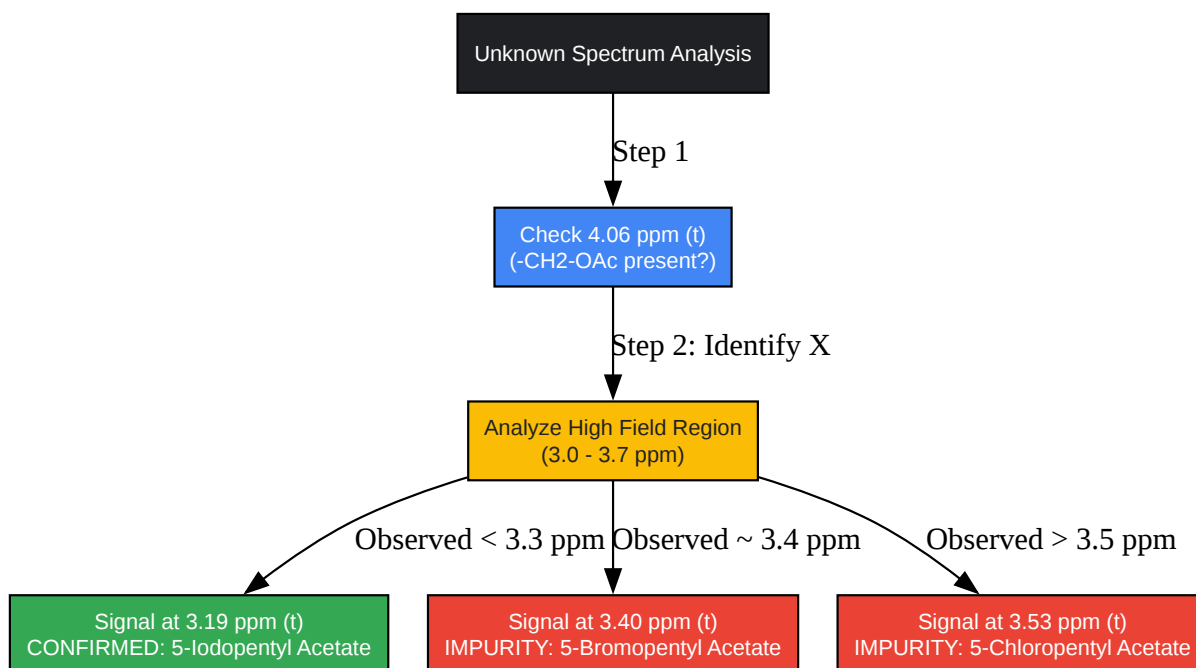
Solvent choice impacts the resolution and position of the signal.[1] While

is standard, polar aprotic solvents can shift the signal slightly downfield.

- : 3.19 ppm (Sharp, distinct).
- : ~3.25 ppm (Often overlaps with water/impurity peaks; less ideal for iodides).
- Acetone-
: ~3.22 ppm.[2]

Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the ^1H NMR spectrum of **5-iodopentyl acetate**, distinguishing it from common impurities.



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Caption: Logic flow for distinguishing the target iodide from potential bromo/chloro precursors based on chemical shift thresholds.

Experimental Protocol: Synthesis & Characterization

To generate the standard for this comparison, a Finkelstein Reaction is the most robust method. It is self-validating because the reaction progress can be visually monitored (precipitation of sodium halide) and confirmed via the shift from 3.53 ppm (Cl) to 3.19 ppm (I).

Method: Finkelstein Iodination

Objective: Convert 5-chloropentyl acetate to **5-iodopentyl acetate**.

Reagents:

- 5-Chloropentyl acetate (1.0 eq)
- Sodium Iodide (NaI) (2.0 eq, anhydrous)
- Acetone (Reagent grade, dried over)

Step-by-Step Protocol:

- Dissolution: Dissolve NaI (2.0 eq) in dry acetone (0.5 M concentration). The solution should be clear yellow.
- Addition: Add 5-chloropentyl acetate (1.0 eq) dropwise.
- Reflux: Heat the mixture to reflux (approx. 56°C) for 18–24 hours.
 - Self-Validating Check: A white precipitate (NaCl) will form, indicating successful halogen exchange.
- Workup: Cool to Room Temp. Filter off the NaCl solid. Concentrate the filtrate in vacuo.

- Extraction: Dissolve residue in

, wash with 10%

(to remove iodine color) and brine. Dry over

.
- NMR Prep: Dissolve ~10 mg of the resulting clear oil in 0.6 mL

.

NMR Acquisition Parameters

- Frequency: 400 MHz or higher recommended.
- Scans: 16 (sufficient for neat oil).
- Relaxation Delay (

): 1.0 s (standard) or 5.0 s (for quantitative integration).
- Referencing: Set residual

singlet to 7.26 ppm.

References

- Oregon State University. (n.d.). ¹H NMR Chemical Shifts: Alkyl Halides. Retrieved from [[Link](#)]
 - Citation for general alkyl halide shift ranges.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.[3] [[Link](#)]
 - Citation for solvent residual peaks and referencing standards.
- Citation for the specific 3.19 ppm value of the analogous 1-iodopentane moiety.

- LibreTexts Chemistry. (2020). Synthesis of Isopentyl Acetate (Fischer Esterification). Retrieved from [[Link](#)]
 - Citation for the base ester synthesis protocol.

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Sources

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- [2. NMR Chemical Shifts of Impurities](https://sigmaaldrich.com) [sigmaaldrich.com]
- [3. scs.illinois.edu](https://scs.illinois.edu) [scs.illinois.edu]
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